Cas no 1314985-71-1 (tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate)

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate structure
1314985-71-1 structure
商品名:tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate
CAS番号:1314985-71-1
MF:C15H22N3O2Br
メガワット:356.25808
MDL:MFCD19684092
CID:1025220
PubChem ID:54759042

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate
    • 4-(4-BOC-piperazino)-3-bromoaniline
    • 1314985-71-1
    • MFCD19684092
    • CS-0208946
    • 1-Piperazinecarboxylic acid, 4-(4-amino-2-bromophenyl)-, 1,1-dimethylethyl ester
    • BS-20524
    • A888441
    • DTXSID90716648
    • AKOS015897825
    • MDL: MFCD19684092
    • インチ: InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3
    • InChIKey: UEPRIGMZKJEVEY-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Br

計算された属性

  • せいみつぶんしりょう: 355.09000
  • どういたいしつりょう: 355.08954g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 364
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 58.8Ų

じっけんとくせい

  • PSA: 58.80000
  • LogP: 3.67250

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate セキュリティ情報

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB309034-1 g
4-(4-Boc-piperazino)-3-bromoaniline, 95%; .
1314985-71-1 95%
1g
€297.00 2023-04-26
TRC
B750300-100mg
tert-Butyl 4-(4-Amino-2-bromophenyl)piperazine-1-carboxylate
1314985-71-1
100mg
$ 65.00 2022-06-06
TRC
B750300-50mg
tert-Butyl 4-(4-Amino-2-bromophenyl)piperazine-1-carboxylate
1314985-71-1
50mg
$ 50.00 2022-06-06
Fluorochem
213635-5g
tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate
1314985-71-1 95%
5g
£450.00 2022-03-01
Fluorochem
213635-1g
tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate
1314985-71-1 95%
1g
£150.00 2022-03-01
A2B Chem LLC
AA41707-5g
4-(4-BOC-piperazino)-3-bromoaniline
1314985-71-1 95%
5g
$402.00 2024-04-20
A2B Chem LLC
AA41707-1g
4-(4-BOC-piperazino)-3-bromoaniline
1314985-71-1 95%
1g
$142.00 2024-04-20
TRC
B750300-500mg
tert-Butyl 4-(4-Amino-2-bromophenyl)piperazine-1-carboxylate
1314985-71-1
500mg
$ 160.00 2022-06-06
abcr
AB309034-1g
4-(4-Boc-piperazino)-3-bromoaniline, 95%; .
1314985-71-1 95%
1g
€297.00 2025-02-15
abcr
AB309034-5g
4-(4-Boc-piperazino)-3-bromoaniline, 95%; .
1314985-71-1 95%
5g
€807.00 2025-02-15

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate 関連文献

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylateに関する追加情報

Introduction to Tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate (CAS No. 1314985-71-1)

Tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 1314985-71-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and drug development. This compound belongs to the piperazine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its piperazine core and the substituents attached to it, contribute to its unique chemical properties and make it a valuable scaffold for designing novel bioactive molecules.

The tert-butyl group at the 1-position of the piperazine ring introduces steric hindrance, which can influence the compound's solubility, metabolic stability, and interactions with biological targets. The presence of a 4-amino-2-bromophenyl moiety at the 4-position further enhances its pharmacological profile by providing a site for further functionalization or by directly engaging with specific binding pockets in proteins or enzymes. This combination of structural elements makes Tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate a promising candidate for various pharmacological investigations.

In recent years, there has been a growing interest in exploring the potential of piperazine derivatives as therapeutic agents. Piperazines are known for their ability to modulate neurotransmitter systems, making them relevant in the development of drugs for neurological disorders such as depression, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The amino group on the phenyl ring and the bromine atom on the aromatic ring are particularly noteworthy, as they can serve as handles for further chemical modifications or as key recognition elements in binding interactions.

One of the most compelling aspects of Tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate is its potential as a building block for drug discovery. The compound's structure allows for modifications at multiple positions, enabling researchers to fine-tune its pharmacological properties. For instance, replacing the tert-butyl group with other substituents could alter the compound's metabolic stability or receptor affinity, while modifications to the 4-amino-2-bromophenyl moiety could enhance its binding affinity or selectivity for specific biological targets.

Recent studies have highlighted the importance of piperazine derivatives in addressing unmet medical needs. For example, research has demonstrated that certain piperazine-based compounds exhibit potent activity against enzymes involved in cancer metabolism. The structural framework of Tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate shares similarities with some known anticancer agents, suggesting that it may also possess relevant biological activities. Further investigation into its pharmacological profile could uncover new therapeutic possibilities.

The synthesis of Tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the tert-butyl group typically involves alkylation reactions, while the attachment of the 4-amino-2-bromophenyl moiety may involve bromination and subsequent coupling techniques such as Buchwald-Hartwig coupling. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and flow chemistry techniques, can be employed to improve efficiency and scalability.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between Tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate and potential biological targets. These studies can provide insights into binding affinities, enzyme kinetics, and drug-like properties such as solubility and permeability. By leveraging computational tools, researchers can accelerate the design process and prioritize compounds for experimental validation.

The pharmacokinetic properties of Tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate are also critical considerations in drug development. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be carefully evaluated to ensure that the compound reaches its target site effectively and remains stable within biological systems. Preclinical studies can provide valuable data on these parameters, guiding decisions about dosing regimens and formulation strategies.

In conclusion,Tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate (CAS No. 1314985-71-1) represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its role as a versatile scaffold for drug discovery underscores its importance in addressing various medical conditions. As research continues to uncover new insights into its pharmacological properties, this compound is poised to make meaningful contributions to future therapeutic developments.

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Amadis Chemical Company Limited
(CAS:1314985-71-1)tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate
A888441
清らかである:99%/99%
はかる:1g/5g
価格 ($):176.0/478.0